molecular formula C8H5ClN2O4 B13708929 3-Chloro-5-methoxy-7-nitrobenzisoxazole

3-Chloro-5-methoxy-7-nitrobenzisoxazole

Cat. No.: B13708929
M. Wt: 228.59 g/mol
InChI Key: LHICUNMFHZQJFR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-7-nitrobenzisoxazole is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring This compound is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 5th position, and a nitro group at the 7th position on the benzisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-7-nitrobenzisoxazole typically involves the nitration of benzisoxazole derivatives. One common method is the electrophilic nitration of benzisoxazole using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-7-nitrobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-methoxy-7-nitrobenzisoxazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-7-nitrobenzisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic activities .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxybenzisoxazole: Lacks the nitro group at the 7th position.

    5-Methoxy-7-nitrobenzisoxazole: Lacks the chlorine atom at the 3rd position.

    3-Chloro-7-nitrobenzisoxazole: Lacks the methoxy group at the 5th position.

Uniqueness

3-Chloro-5-methoxy-7-nitrobenzisoxazole is unique due to the presence of all three substituents (chlorine, methoxy, and nitro groups) on the benzisoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

3-chloro-5-methoxy-7-nitro-1,2-benzoxazole

InChI

InChI=1S/C8H5ClN2O4/c1-14-4-2-5-7(15-10-8(5)9)6(3-4)11(12)13/h2-3H,1H3

InChI Key

LHICUNMFHZQJFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl

Origin of Product

United States

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